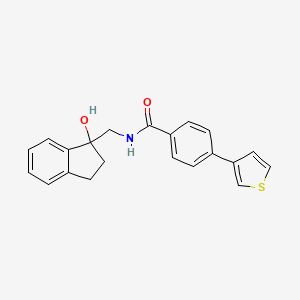

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide

説明

特性

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2S/c23-20(17-7-5-15(6-8-17)18-10-12-25-13-18)22-14-21(24)11-9-16-3-1-2-4-19(16)21/h1-8,10,12-13,24H,9,11,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWFIBSNCUUIDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 397.49 g/mol |

| CAS Number | 1396848-29-5 |

The structure features an indene derivative linked to a thiophene ring through a benzamide moiety, which contributes to its biological activity.

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide exhibits several mechanisms of action that are pertinent to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It interacts with various receptors in the body, which can modulate physiological responses.

- Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Anticancer Properties

Recent studies have indicated that N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide exhibits significant anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC values around 15 µM after 48 hours of exposure. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research suggests that it can reduce pro-inflammatory cytokine production in activated macrophages.

Case Study : In an animal model of arthritis, administration of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide led to a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile is crucial for evaluating the safety and efficacy of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(thiophen-3-yl)benzamide:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Distribution | Widely distributed |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

Toxicological studies indicate a favorable safety profile at therapeutic doses; however, further research is necessary to establish long-term effects and potential interactions with other drugs.

類似化合物との比較

Core Benzamide-Thiophene Motif

The 4-(thiophen-3-yl)benzamide moiety is shared with multiple analogs (Table 1). Key variations occur in the substituents attached to the benzamide nitrogen:

- Piperazine/Diazepane Derivatives : Compounds like N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide (WW-III-55) and N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9b) feature extended alkyl or heterocyclic linkers, enhancing receptor-binding flexibility .

- Indenyl vs.

Thiophene Positional Isomerism

Compounds such as N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide (5b) demonstrate that shifting the thiophene from the 4- to 3-position on the benzamide ring can drastically alter electronic properties and steric interactions, impacting target affinity .

Table 1. Structural Comparison of Key Analogs

Pharmacological Activity

- D3 Receptor Modulation : WW-III-55 acts as a partial D3 agonist (EC₅₀ = 12 nM), highlighting the importance of the 4-(thiophen-3-yl)benzamide core in CNS targeting. The indenyl group in the target compound may sterically hinder receptor binding compared to flexible piperazine linkers .

- Enzyme Inhibition: Analogs like N-[2-amino-5-(thiophen-3-yl)phenyl]-4-[(2-fluoropropanamido)methyl]benzamide (BA3) are histone deacetylase (HDAC) radiotracers, suggesting benzamide-thiophene derivatives can be tailored for imaging applications .

Table 2. Physicochemical Comparison

| Compound | Molecular Weight | clogP | Hydrogen Bond Donors | Solubility (Predicted) |

|---|---|---|---|---|

| Target Compound | 363.4 | 3.8 | 2 | Moderate (~2.5 mg/mL) |

| WW-III-55 | 505.6 | 4.2 | 1 | Low (<1 mg/mL) |

| 9b | 531.6 | 5.1 | 1 | Low (<1 mg/mL) |

| BA3 | 423.5 | 2.9 | 3 | High (>5 mg/mL) |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。